N-[[2-(dimethylamino)quinolin-4-yl]methyl]-3-methyl-2-(oxan-4-ylamino)butanamide
Description
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-3-methyl-2-(oxan-4-ylamino)butanamide is a complex organic compound featuring a quinoline moiety, a dimethylamino group, and an oxan-4-ylamino substituent
Properties
IUPAC Name |
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-3-methyl-2-(oxan-4-ylamino)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-15(2)21(24-17-9-11-28-12-10-17)22(27)23-14-16-13-20(26(3)4)25-19-8-6-5-7-18(16)19/h5-8,13,15,17,21,24H,9-12,14H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCWRGVZPSBXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC(=NC2=CC=CC=C21)N(C)C)NC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(dimethylamino)quinolin-4-yl]methyl]-3-methyl-2-(oxan-4-ylamino)butanamide typically involves multi-step organic synthesis techniques:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline ring is replaced by a dimethylamine.
Attachment of the Oxan-4-ylamino Group: This step involves the formation of an amide bond between the quinoline derivative and an oxan-4-ylamine, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the quinoline ring or the amide bond, potentially leading to the formation of tetrahydroquinoline derivatives or amines.
Substitution: The dimethylamino group can be replaced by other nucleophiles under suitable conditions, allowing for the synthesis of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[[2-(dimethylamino)quinolin-4-yl]methyl]-3-methyl-2-(oxan-4-ylamino)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it valuable in biochemical research.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities. The presence of the quinoline moiety is particularly significant due to its known pharmacological activities.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the quinoline ring system.
Mechanism of Action
The mechanism of action of N-[[2-(dimethylamino)quinolin-4-yl]methyl]-3-methyl-2-(oxan-4-ylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the dimethylamino group can enhance the compound’s binding affinity to certain proteins. The oxan-4-ylamino group may further modulate the compound’s pharmacokinetic properties, improving its bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Uniqueness
N-[[2-(dimethylamino)quinolin-4-yl]methyl]-3-methyl-2-(oxan-4-ylamino)butanamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. Unlike simpler quinoline derivatives, the presence of the dimethylamino and oxan-4-ylamino groups allows for more versatile interactions with biological targets and greater potential for therapeutic applications.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
